
1,2-Diphenylbenzimidazole
Overview
Description
1,2-Diphenylbenzimidazole is a useful research compound. Its molecular formula is C19H14N2 and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- One study indicates that it can block the AQ (autoinducer) signal reception at the level of PqsR, leading to reduced transcription of the pqsA-lux genes. This reduction ultimately affects luminescence readout.
- However, considering its potential as an antimicrobial agent , it might interfere with essential cellular processes such as DNA replication, protein synthesis, or enzyme activity.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
1,2-Diphenylbenzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can interact with DNA, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux. For example, this compound has been shown to inhibit enzymes involved in the tricarboxylic acid cycle, affecting energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential .
Biological Activity
1,2-Diphenylbenzimidazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and antimalarial properties, supported by various studies and data.
Anticancer Activity
This compound derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 3.37 to 6.30 μM. These compounds showed comparable efficacy to doxorubicin, a standard chemotherapy drug .
- Mechanism of Action : The mechanism of action involves the induction of apoptosis in cancer cells. For instance, 1-benzyl-2-phenylbenzimidazole (BPB) was shown to induce cell apoptosis in human chondrosarcoma through intrinsic and extrinsic pathways, with IC50 values of 10.7 μM for JJ012 cells .
Table 1: Cytotoxicity of Selected this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 8 | MCF-7 | 3.37 | Apoptosis induction |
Compound 9 | MCF-7 | 6.30 | Apoptosis induction |
BPB | JJ012 | 10.7 | Intrinsic/Extrinsic pathway |
Antimicrobial Activity
This compound derivatives have also shown promising antimicrobial properties.
- α-Glucosidase Inhibition : Certain derivatives exhibited potent inhibitory activity against yeast α-glucosidase with IC50 values as low as 8.40 μM, significantly outperforming acarbose (IC50 = 774.5 μM) . This suggests potential application in managing diabetes by inhibiting carbohydrate absorption.
Antimalarial Activity
The antimalarial potential of benzimidazole derivatives has been investigated with promising results.
- Inhibition of β-Hematin Formation : A study reported that derivatives effectively inhibited β-hematin formation in Plasmodium falciparum, a key process in malaria pathogenesis. Compounds demonstrated nanomolar activity against parasite growth with low cytotoxicity .
Table 2: Antimalarial Activity of Selected Compounds
Compound | β-Hematin Inhibition (μM) | Parasite Growth Inhibition (μM) |
---|---|---|
Compound A | <100 | <2 |
Compound B | <100 | <2 |
Compound C | <100 | <5 |
Structural Insights and Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of these compounds with biological targets.
Scientific Research Applications
There is no information about the applications of "1,2-Diphenylbenzimidazole" in the provided search results. However, the search results provide information on benzimidazoles and their derivatives in general.
Benzimidazoles: Properties and Applications
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in various fields . They are frequently used as a structural motif in drug design and have demonstrated various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . Benzimidazole derivatives have also been identified as α-glucosidase inhibitors .
Synthesis of Benzimidazoles
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, strong acidic or alkaline conditions, stoichiometric oxidants, expensive reagents, poor yields, toxic solvents, severe side reactions, high reaction temperatures, prolonged reaction times, and low atomic efficiency .
Applications of Benzimidazoles and their Derivatives
- Pharmaceuticals Benzimidazoles are active structures in medicines used for treating coronary heart disease and Alzheimer's disease . Certain benzimidazole derivatives have demonstrated anticancer effects in human chondrosarcoma cells .
- Drug Delivery Systems Hydrogels, which are three-dimensional networks that can mimic the extracellular matrix environment, are used as delivery platforms for bioactive substances or pharmaceuticals . ROS-responsive hydrogels, engineered to respond to reactive oxygen species (ROS), can be used for targeted cancer therapy .
- Sunscreen agents 2-phenylbenzimidazole-5-sulfonic acid is a sunscreen agent .
- Catalysis Tungstate-based ionic liquid hybrid materials have been found to be efficient catalysts for the synthesis of benzimidazole .
Examples of Benzimidazole Derivatives
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methodologies for 1,2-diphenylbenzimidazole, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via cyclization of o-phenylenediamine derivatives under acidic or oxidative conditions. For example:
- Acid-mediated synthesis : Reacting o-phenylenediamine with benzaldehyde derivatives in the presence of glacial acetic acid and refluxing in ethanol for 4–6 hours yields the target compound .
- Oxidative methods : tert-Butyl nitrite-mediated nitrogen transfer reactions at room temperature provide a catalyst-free route with moderate yields (65–75%) .
- Green chemistry approaches : CO₂ cyclization under H₂ atmosphere offers an eco-friendly alternative, though yields may vary with substituent steric effects .
- Key variables : Solvent polarity (e.g., DMSO vs. ethanol), temperature (reflux vs. ambient), and catalyst presence significantly impact reaction efficiency.
Q. How can researchers characterize this compound and confirm its structural purity?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, while imidazole protons resonate near δ 8.3–8.5 ppm .
- Mass spectrometry (MS) : Molecular ion peak at m/z 270.33 (C₁₉H₁₄N₂) confirms molecular weight .
- Elemental analysis : Carbon (84.42%), hydrogen (5.22%), and nitrogen (10.36%) validate stoichiometry .
- Thermal analysis : Melting point consistency (reported range: 141–143°C) and thermogravimetric analysis (TGA) assess purity .
Q. What biological activity screening strategies are applicable to this compound derivatives?
- Methodological Answer :
- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition studies : Target kinases or proteases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve low yields in this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent (polar aprotic vs. protic), temperature (80–120°C), and catalyst loading (0–10 mol%) .
- Mechanistic insights : Use DFT calculations to identify rate-limiting steps (e.g., imine formation vs. cyclization) and adjust proton donors (e.g., acetic acid vs. p-TsOH) .
- In-situ monitoring : Employ HPLC or IR spectroscopy to track intermediate formation and optimize reaction timelines .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved for this compound derivatives?
- Methodological Answer :
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data conflict .
- Computational validation : Compare experimental NMR shifts with simulated data from Gaussian or ACD/Labs software .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound-based therapeutics?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃, -NH₂) groups at phenyl positions to modulate bioactivity .
- Molecular docking : Screen derivatives against target proteins (e.g., EGFR, DNA gyrase) using AutoDock Vina to predict binding affinities .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrodinger’s Phase .
Q. How can researchers address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer :
- Tiered toxicology assays :
- In vitro : Ames test for mutagenicity and MTT assay for cytotoxicity in hepatocytes (e.g., HepG2) .
- In vivo : Acute toxicity studies in rodent models (OECD 423) with histopathological analysis .
- Data harmonization : Cross-reference results with ATSDR guidelines and adjust for variables like purity (>95% vs. technical grade) .
Q. What advanced analytical techniques are critical for studying this compound’s photophysical properties?
- Methodological Answer :
- UV-Vis/fluorescence spectroscopy : Measure λₐₕₛ (e.g., 320–350 nm) and quantum yield (Φ) in solvents of varying polarity .
- Time-resolved spectroscopy : Use femtosecond lasers to study excited-state dynamics and charge transfer mechanisms .
- Theoretical modeling : TD-DFT calculations (B3LYP/6-311+G(d,p)) predict absorption/emission spectra .
Properties
IUPAC Name |
1,2-diphenylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGVZKQXZYQJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180860 | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-67-5 | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diphenylbenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole, 1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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